diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate
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Overview
Description
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is a complex organic compound that features a phosphonate group attached to a butyl chain, which is further connected to an isoindole moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control .
Mode of Action
2-(4-Diphenoxyphosphorylbutyl)isoindole-1,3-dione interacts with hD2R through several interactions, including one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions occur at the allosteric binding site of the receptor, suggesting that the compound may modulate the receptor’s activity .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely to influence dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant effects on mood, reward, and motor control .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives, including this compound, have favorable pharmacokinetic parameters
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphinic chloride with a suitable butyl chain precursor that contains the isoindole moiety. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinic acid: Similar in structure but lacks the butyl and isoindole moieties.
Isoindole derivatives: Compounds containing the isoindole moiety but with different substituents.
Phosphonate esters: Compounds with similar phosphonate groups but different organic substituents.
Uniqueness
Diphenyl [4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]phosphonate is unique due to its combination of the isoindole moiety with a phosphonate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-diphenoxyphosphorylbutyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO5P/c26-23-21-15-7-8-16-22(21)24(27)25(23)17-9-10-18-31(28,29-19-11-3-1-4-12-19)30-20-13-5-2-6-14-20/h1-8,11-16H,9-10,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAXOXOGPOOFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCCCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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